
1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane
Descripción general
Descripción
1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane is a compound that has been studied for its potential therapeutic applications . It is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists such as trazodone, naftopidil, and urapidil .
Synthesis Analysis
The synthesis of piperazine derivatives like this compound has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex and has been analyzed using in silico docking and molecular dynamics simulations . These simulations have helped identify promising lead compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various stages. The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Analysis
- Crystal and Molecular Structure Studies : The molecular structure of related compounds, including 1,2-bis-(1-aryl-3-methyltriazene-3-yl-)ethanes with aryl substituents, has been examined using single crystal X-ray diffraction analysis. This research provides insights into the conformation and configurations of similar compounds in the solid state, contributing to the understanding of molecular interactions and crystallography (Pottie et al., 1998).
Synthesis and Chemical Properties
- Synthesis and Characterization : The synthesis and characterization of compounds structurally similar to 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane have been explored. For example, studies on the efficient synthesis of piperazine derivatives and their crystal structures provide valuable insights into the methods and techniques used in synthesizing and analyzing such compounds (Guo et al., 2006).
Pharmacological Applications
- Antipsychotic Activity : Some derivatives of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which include structurally similar compounds, have been evaluated for antipsychotic activity. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity in behavioral models, highlighting their potential therapeutic applications (Bhosale et al., 2014).
Chemical Reactivity and Electrophilic Recognition
- Chemical Reactivity Studies : Research has been conducted on novel piperazine derivatives for their electrochemical recognition properties. These studies contribute to understanding the chemical reactivity and potential applications in electrochemical sensors or similar analytical techniques (Ramdane et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-29-23-9-5-3-7-21(23)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)22-8-4-6-10-24(22)30-2/h3-10H,11-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXCSEOBEAAIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



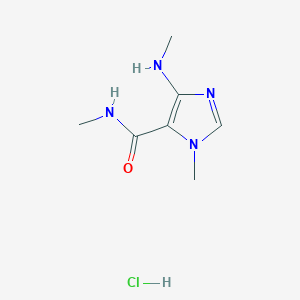

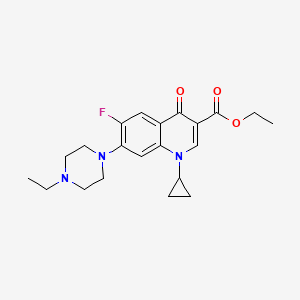
![3-Isopropenyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3319181.png)

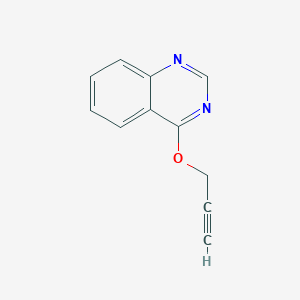
![5-(4-fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3319195.png)
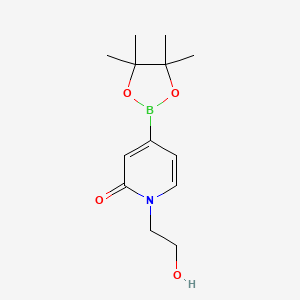
![7-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3319221.png)
![Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate](/img/structure/B3319224.png)
![(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline](/img/structure/B3319229.png)
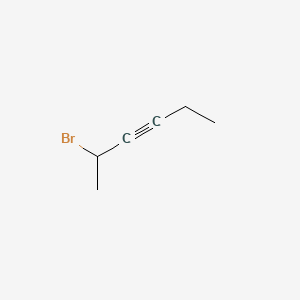
![5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3319254.png)
